methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate
Description
Methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Core structure: Pyrazolo[3,4-b]pyridine, a fused bicyclic system with a pyrazole and pyridine ring.
- Key substituents: A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, contributing sulfone functionality. A methyl ester benzoate at position 4, influencing solubility and hydrolysis kinetics.
Properties
IUPAC Name |
methyl 4-[[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-14-21-18(23(29)25-16-7-5-15(6-8-16)24(30)33-2)12-19(20-4-3-10-34-20)26-22(21)28(27-14)17-9-11-35(31,32)13-17/h3-8,10,12,17H,9,11,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPPLGNPCPMADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)OC)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
The compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogues, differing in core heterocycles, substituents, and biological activity. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Core Heterocycles: Pyrazolo[3,4-b]pyridine (target, 1005612-70-3) vs. pyrazolo[3,4-d]pyrimidine (Example 62) and thieno[2,3-b]pyridine (9a,b). These cores influence electronic properties and binding affinity .
- Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target and 873080-43-4 enhances metabolic stability compared to non-sulfonated analogues .
- Furan vs.
Physicochemical Properties
- Melting Points : Example 62 (227–230°C) and Example 7 (258–260°C) exhibit high thermal stability, likely due to aromatic stacking. The target compound’s melting point is unreported but expected to align with these values.
- Solubility: The methyl benzoate group (target) may improve aqueous solubility compared to non-esterified analogues like 1005612-70-3 .
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